molecular formula C13H11BrN2O3S B3449127 N-(4-bromophenyl)-3-sulfamoylbenzamide

N-(4-bromophenyl)-3-sulfamoylbenzamide

Cat. No.: B3449127
M. Wt: 355.21 g/mol
InChI Key: NNNBWBLFUJVWDB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a benzamide core with a bromophenyl group at the 4-position and a sulfamoyl group at the 3-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-sulfamoylbenzamide typically involves the condensation of 4-bromobenzoic acid with 3-aminobenzenesulfonamide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-sulfamoylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-sulfamoylbenzamide
  • N-(4-bromophenyl)-4-sulfamoylbenzamide
  • N-(4-bromophenyl)-3-sulfamoylbenzoic acid

Uniqueness

N-(4-bromophenyl)-3-sulfamoylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and sulfamoyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-bromophenyl)-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-10-4-6-11(7-5-10)16-13(17)9-2-1-3-12(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNBWBLFUJVWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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